4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is an organic compound belonging to the pyrazole class, characterized by a pyrazole ring with specific substitutions. The compound features a 3,4-dimethoxyphenyl group, an ethyl group, and an amine functional group. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis routes often focus on optimizing yield and purity for research and industrial applications.
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is classified as:
The synthesis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine generally involves several key steps:
The synthetic routes may vary in conditions such as temperature, pressure, and the use of catalysts to enhance yields. For example, iron or ruthenium catalysts might be employed in some methods to facilitate regioselective reactions that yield desired pyrazole derivatives efficiently .
Key molecular data includes:
The compound can participate in various chemical reactions typical of pyrazoles, including:
The reactions are often facilitated under controlled conditions to ensure selectivity and yield. For instance, using solvents like ethanol or DMF can influence the reaction pathways and product distributions .
The mechanism of action for 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine involves its interaction with biological targets such as enzymes or receptors. The compound may modulate these targets by:
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities including anti-inflammatory and analgesic effects .
Key physical properties include:
Chemical properties involve:
Relevant data suggest that these properties contribute significantly to its utility in synthetic chemistry and pharmacological applications .
The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms (C~3~H~4~N~2~)—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties and synthetic adaptability. This nucleus serves as a bioisostere for amide bonds and other heterocycles, enabling tailored interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions. Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, as documented in extensive structure-activity relationship (SAR) studies [4] [8]. The scaffold’s proton-accepting and -donating capabilities facilitate binding to enzymatic active sites, such as cyclooxygenase-2 (COX-2) for anti-inflammatory agents or dihydrofolate reductase (DHFR) for anticancer drugs [4] [5].
Table 1: Therapeutic Applications of Representative Pyrazole Derivatives
Compound Name | Biological Activity | Therapeutic Use | Structural Features |
---|---|---|---|
Phenylbutazone | Anti-inflammatory | Arthritis, Gout | 1,2-Diphenyl substitution |
Sulfinpyrazone | Uricosuric | Chronic gout | Phenyl-thioethyl substitution |
Methotrexate analogs | DHFR inhibition | Anticancer | Pyrazolo[3,4-d]pyrimidine core |
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine | Antimicrobial, Antioxidant | Research compound | 3,4-Dimethoxyphenyl, ethyl, amine |
The synthesis of substituted pyrazoles employs regioselective strategies, such as ruthenium-catalyzed oxidative coupling or microwave-assisted cyclocondensation, to achieve precise substitution patterns critical for bioactivity [4] [8]. For instance, 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine (CAS 593279-05-1, C~13~H~17~N~3~O~2~) and its N-methylated analog (CAS 957514-04-4, C~14~H~19~N~3~O~2~) exemplify how subtle structural changes modulate receptor affinity. The N-methyl variant enhances metabolic stability by protecting the pyrazole nitrogen from oxidative metabolism, a common optimization strategy in lead development [6] [10].
Methoxy groups significantly influence a molecule’s electronic distribution, lipophilicity, and binding interactions. In 4-(3,4-dimethoxyphenyl)-substituted pyrazoles, the meta- and para-methoxy substituents donate electrons to the phenyl ring, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 or DHFR) and improving membrane permeability. This is quantified by increased LogP values (XLogP3 = 2.3 for the N-methyl derivative) [6]. Additionally, the 3,4-dimethoxy motif mimics catechol-binding pharmacophores, potentially enabling interactions with neurotransmitter receptors or metalloproteinases [8].
Table 2: Molecular Descriptors of Key Pyrazole Derivatives
Descriptor | 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine | 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 5-(2,4-Dimethoxy-phenyl)-2H-pyrazol-3-ylamine |
---|---|---|---|
CAS Number | 593279-05-1 | 957514-04-4 | Not Provided |
Molecular Formula | C~13~H~17~N~3~O~2~ | C~14~H~19~N~3~O~2~ | C~11~H~13~N~3~O~2~ |
Molecular Weight (g/mol) | 247.29 | 261.32 | 219.24 |
XLogP3 | Not Reported | 2.3 | Not Reported |
Key Substituents | Ethyl, NH~2~, 3,4-dimethoxyphenyl | Ethyl, NH~2~, methyl, 3,4-dimethoxyphenyl | NH~2~, 2,4-dimethoxyphenyl |
The ethyl group at the pyrazole C5 position provides optimal steric bulk for hydrophobic pocket binding without introducing excessive conformational flexibility. Ethyl-substituted pyrazoles demonstrate enhanced antimicrobial and anticancer activities compared to methyl or propyl analogs, attributed to balanced hydrophobicity and van der Waals interactions [4]. For example, in meprin metalloproteinase inhibitors, ethyl substituents fine-tune selectivity by modulating S1'-pocket engagement [8]. The primary amine at C3 enables derivatization into Schiff bases or amides, expanding SAR exploration for potency optimization—evidenced in studies where amino-acid conjugates of pyrazolopyrimidines improved DHFR inhibition [5].
Table 3: Impact of Substituents on Pyrazole Bioactivity
Structural Modification | Effect on Bioactivity | Mechanistic Basis |
---|---|---|
3,4-Dimethoxyphenyl | ↑ Antimicrobial/antioxidant potency vs. unsubstituted phenyl | Enhanced electron donation and lipid solubility; radical stabilization |
C5 Ethyl group | ↑ Cytotoxicity against cancer cell lines vs. methyl analogs | Optimal hydrophobic contact with enzyme cleft residues |
N-Methylation (N2) | ↑ Metabolic stability; altered selectivity for meprin isoforms | Blocked oxidative metabolism; modified steric/electronic interactions with S2' pocket |
C3 Amino group | Enables derivatization into amides/Schiff bases; mediates H-bonding with catalytic sites | Nucleophile for reactions; H-bond donor/acceptor in target binding |
The synergy between the 3,4-dimethoxyphenyl and ethyl groups creates a pharmacophore with dual functionality: the aryl system engages in target binding via arene-H interactions, while the ethyl group fine-tunes lipophilicity (LogP) to traverse cellular membranes. This synergy is critical for compounds like 4-(3,4-dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine, which exhibits cellobiase-enhancing activity relevant to enzymatic biofuel production . Furthermore, computational models confirm that methoxy/ethyl combinations optimize steric and electronic complementarity in metalloproteinase active sites, enabling selective meprin inhibition [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: